molecular formula C17H23NOS B2986924 Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705250-32-3

Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2986924
CAS No.: 1705250-32-3
M. Wt: 289.44
InChI Key: QOHZIGIRJNWIJY-UHFFFAOYSA-N
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Description

Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a cyclobutyl group, an o-tolyl group, and a 1,4-thiazepane ring

Scientific Research Applications

Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, including the formation of the 1,4-thiazepane ring and the introduction of the cyclobutyl and o-tolyl groups. Common synthetic routes may involve:

    Formation of the 1,4-thiazepane ring: This can be achieved through the reaction of a suitable amine with a thiol or thioester under acidic or basic conditions.

    Introduction of the cyclobutyl group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents.

    Attachment of the o-tolyl group: This can be accomplished through Friedel-Crafts alkylation or acylation reactions using o-tolyl halides or o-tolyl ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or o-tolyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted cyclobutyl or o-tolyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone
  • Cyclobutyl(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone
  • Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the 1,4-thiazepane ring contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclobutyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-13-5-2-3-8-15(13)16-9-10-18(11-12-20-16)17(19)14-6-4-7-14/h2-3,5,8,14,16H,4,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHZIGIRJNWIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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